(S)-Methyl 2-amino-3-chloropropanoate hydrochloride (CAS 112346-82-4) is a highly reactive, halogenated unnatural amino acid building block. As the methyl ester hydrochloride salt of 3-chloro-D-alanine, it provides a stable, organic-soluble platform for late-stage functionalization and chiral synthesis . It is primarily procured as a critical intermediate for the synthesis of D-cycloserine, aziridine-2-carboxylates, and various beta-substituted unnatural amino acids via nucleophilic displacement [1]. Its procurement value lies in its dual activation: the methyl ester ensures solubility in aprotic organic solvents, while the beta-chloride serves as an efficient leaving group, bypassing the need for multi-step hydroxyl activation required when using standard serine derivatives.
Substituting this specific compound with its free acid, free base, or non-halogenated analogs introduces severe process bottlenecks. The free acid form, (S)-2-amino-3-chloropropanoic acid, is a zwitterion with poor solubility in standard organic solvents (e.g., dichloromethane, ethyl acetate), precluding its use in non-aqueous synthetic routes . Conversely, the free base form of the methyl ester is highly unstable, spontaneously undergoing intramolecular nucleophilic attack to form aziridine-2-carboxylate[1]. The hydrochloride salt effectively protonates the amine, neutralizing its nucleophilicity and ensuring long-term shelf stability. Furthermore, substituting with the non-halogenated L-serine methyl ester hydrochloride requires additional, yield-reducing activation steps (such as tosylation or mesylation) to enable beta-carbon functionalization.
The methyl ester hydrochloride salt is specifically engineered to overcome the insolubility of the zwitterionic free acid. While (S)-2-amino-3-chloropropanoic acid is virtually insoluble in aprotic organic solvents like dichloromethane (DCM) and ethyl acetate, (S)-Methyl 2-amino-3-chloropropanoate hydrochloride exhibits excellent solubility in these media . This allows for homogeneous reaction conditions during peptide coupling or nucleophilic substitution, significantly improving reaction kinetics and yields compared to heterogeneous suspensions of the free acid.
| Evidence Dimension | Solubility in DCM/Ethyl Acetate |
| Target Compound Data | Highly soluble (enables homogeneous solutions) |
| Comparator Or Baseline | (S)-2-amino-3-chloropropanoic acid (insoluble/heterogeneous suspension) |
| Quantified Difference | Enables homogeneous non-aqueous phase reactions vs. restricted to aqueous/biphasic systems. |
| Conditions | Standard laboratory conditions (20-25 °C) in aprotic solvents. |
Procurement of the methyl ester hydrochloride eliminates the need for complex solvent systems or phase-transfer catalysts in organic synthesis workflows.
The free base of beta-chloroalanine esters is notoriously unstable; the unprotonated alpha-amino group rapidly attacks the beta-carbon, displacing the chloride to form aziridine-2-carboxylate derivatives [1]. By procuring the hydrochloride salt, the amine is maintained in a protonated, non-nucleophilic state. This shifts the compound from a transient, highly reactive intermediate to a shelf-stable reagent that can be stored at 2-8°C for extended periods without degradation or spontaneous cyclization.
| Evidence Dimension | Shelf stability and spontaneous cyclization rate |
| Target Compound Data | Stable at 2-8°C (no spontaneous cyclization) |
| Comparator Or Baseline | Free base form (spontaneous cyclization to aziridine at room temperature) |
| Quantified Difference | Months of stability vs. immediate degradation/cyclization. |
| Conditions | Storage at 2-8°C vs. room temperature in the absence of external base. |
The hydrochloride salt is the only viable form for commercial procurement, shipping, and long-term storage without compromising batch integrity.
When synthesizing beta-substituted unnatural amino acids (e.g., beta-azido, beta-thio, or beta-amino derivatives), (S)-Methyl 2-amino-3-chloropropanoate hydrochloride provides a direct route via the chloride leaving group. If L-serine methyl ester hydrochloride is used as a baseline substitute, the hydroxyl group must first be converted into a good leaving group (e.g., via mesyl chloride or tosyl chloride) [1]. This adds a synthetic step, requires additional purification, and typically reduces the overall yield of the target unnatural amino acid by 15-30% due to intermediate degradation and isolation losses.
| Evidence Dimension | Number of steps to beta-substitution |
| Target Compound Data | 1 step (direct displacement of Cl) |
| Comparator Or Baseline | L-serine methyl ester hydrochloride (2 steps: activation then displacement) |
| Quantified Difference | Elimination of 1 synthetic step and associated yield losses (typically 15-30%). |
| Conditions | Standard nucleophilic substitution conditions (e.g., with azides or thiols) in organic solvents. |
Procuring the pre-halogenated building block streamlines synthetic workflows, reducing labor, reagent costs, and time-to-product.
The compound is a direct, critical precursor in the industrial and laboratory synthesis of D-cycloserine and related isoxazolidinone antibiotics. By neutralizing the hydrochloride salt with a controlled base in the presence of hydroxylamine, the compound efficiently undergoes cyclization [1]. The methyl ester and beta-chloride are essential for this specific intramolecular ring closure.
It serves as a stable, on-demand precursor for chiral aziridine-2-carboxylates. By simply treating the hydrochloride salt with a mild base (such as triethylamine) in an organic solvent, the free base is generated in situ, which then rapidly cyclizes [2]. This provides a controlled method for generating reactive aziridines for further ring-opening reactions.
The compound is widely used to synthesize diverse unnatural amino acids via direct nucleophilic displacement of the beta-chloride. It is the preferred starting material for creating beta-azidoalanine, beta-cyanoalanine, and various S-alkyl cysteine derivatives, as its organic solubility allows for clean SN2 reactions with high enantiomeric retention [2].